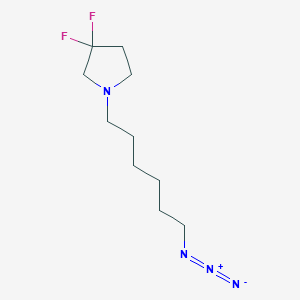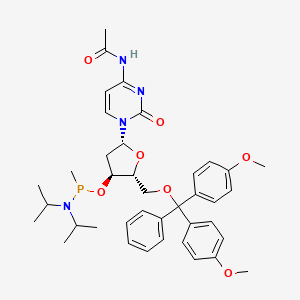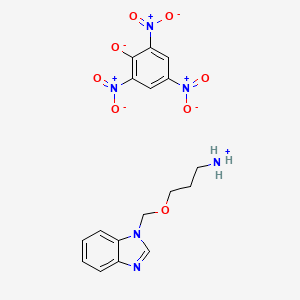
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide typically involves multiple steps, including the formation of the naphthalene ring system and the introduction of the dipropylamino group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as rotary evaporation, spray drying, and freeze drying are commonly used to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, which is known for its role in the production of organobromine compounds . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen bromide can yield brominated derivatives, which are useful intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide include other naphthalene derivatives and compounds with dipropylamino groups. Examples include:
Hydrogen bromide: Used in the production of organobromine compounds.
Bromine compounds: Various brominated derivatives with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential applications in diverse fields. Its ability to undergo various chemical reactions and form useful intermediates further enhances its value in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H26BrNO |
|---|---|
Molekulargewicht |
328.29 g/mol |
IUPAC-Name |
(6S)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
QHPNEGRNHVBQOB-UQKRIMTDSA-N |
Isomerische SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2O.Br |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
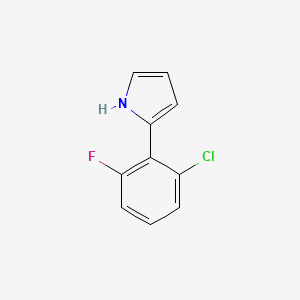

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

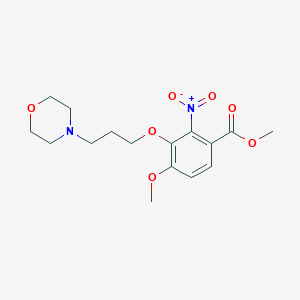
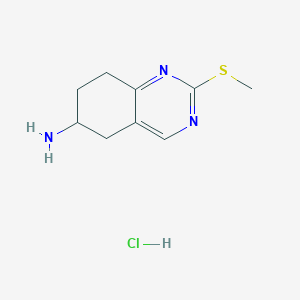


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
